Cas no 1207-72-3 (10-Methylphenothiazine)

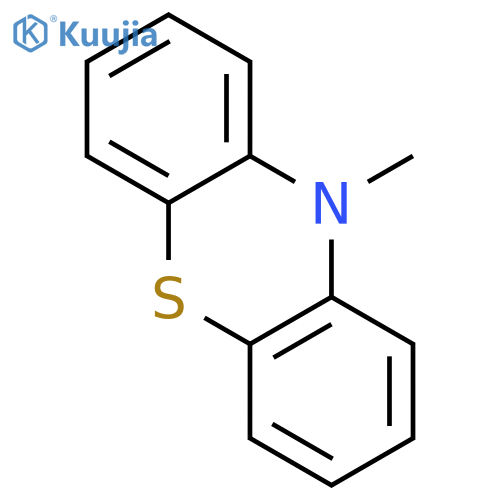

10-Methylphenothiazine structure

商品名:10-Methylphenothiazine

10-Methylphenothiazine 化学的及び物理的性質

名前と識別子

-

- 10-methyl-10H-phenothiazine

- 10-Methylphenothiazine

- N-Methylphenothiazine

- 10H-Phenothiazine,10-methyl

- 10-methyl-10H-phenothiazole

- Phenothiazine,10-methyl

- Phenothiazine, 10-methyl-

- QXBUYALKJGBACG-UHFFFAOYSA-N

- BIDD:GT0308

- Phenothiazide methyl derivative

- NSC120

- HMS1607P22

- Phenothiazine, 10-methyl- (8CI)

- STK290983

- 9,10-Dibenzoi

- DTXSID9061623

- AS-59025

- 10-Methyl-10H-phenothiazine #

- EU-0034218

- InChI=1/C13H11NS/c1-14-10-6-2-4-8-12(10)15-13-9-5-3-7-11(13)14/h2-9H,1H

- CHEMBL4740697

- 10-Methylphenothiazine, 98%

- NSC-120

- EINECS 214-896-8

- NS00023931

- 1207-72-3

- M2517

- NSC 120

- Q27216118

- AKOS000282459

- CS-0031416

- MFCD00041836

- CHEBI:125497

- SR-01000396249

- FT-0737548

- 10H-Phenothiazine, 10-methyl-

- SCHEMBL231247

- BDBM50599589

- SR-01000396249-1

- BRD-K16828188-001-01-3

- 9,10-Dibenzoisothiazine, 10-methyl-

- DTXCID2033659

-

- MDL: MFCD00041836

- インチ: 1S/C13H11NS/c1-14-10-6-2-4-8-12(10)15-13-9-5-3-7-11(13)14/h2-9H,1H3

- InChIKey: QXBUYALKJGBACG-UHFFFAOYSA-N

- ほほえんだ: S1C2=C([H])C([H])=C([H])C([H])=C2N(C([H])([H])[H])C2=C([H])C([H])=C([H])C([H])=C12

計算された属性

- せいみつぶんしりょう: 213.06100

- どういたいしつりょう: 213.061

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 0

- 複雑さ: 209

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 28.5

- 疎水性パラメータ計算基準値(XlogP): 4.2

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

じっけんとくせい

- 色と性状: グレイイエロー結晶

- 密度みつど: 1.1168 (rough estimate)

- ゆうかいてん: 100.0 to 104.0 deg-C

- ふってん: 341.6°Cat760mmHg

- フラッシュポイント: 160.4°C

- 屈折率: 1.5700 (estimate)

- すいようせい: Insoluble in water.

- PSA: 28.54000

- LogP: 3.98410

- 最大波長(λmax): 310(CHCl3)(lit.)

- ようかいせい: 不溶性

10-Methylphenothiazine セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:warning

- 危害声明: H315-H319

- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26-S36

-

危険物標識:

- リスク用語:R36/37/38

- ちょぞうじょうけん:4°Cで保存し、-4°Cで保存するのがより良い

- TSCA:Yes

10-Methylphenothiazine 税関データ

- 税関コード:2934300000

- 税関データ:

中国税関コード:

2934300000概要:

293430000.フェノチアジン環系を含む化合物(水素化の有無にかかわらず、さらに縮合していない化合物)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

申告要素:

製品名, 成分含有量、

要約:

293430000。構造中にフェノチアジン環系(水素化の有無にかかわらず)を含む他の化合物は、さらに縮合していない。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

10-Methylphenothiazine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B21648-25g |

10-Methylphenothiazine, 98% |

1207-72-3 | 98% | 25g |

¥1923.00 | 2023-02-26 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M27920-25g |

10-Methylphenothiazine |

1207-72-3 | 25g |

¥526.0 | 2021-09-04 | ||

| BAI LING WEI Technology Co., Ltd. | 461072-10g |

10-Methyl-10H-phenothiazine |

1207-72-3 | 95% | 10g |

¥ 1210 | 2022-04-26 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M157970-5G |

10-Methylphenothiazine |

1207-72-3 | >98.0%(GC) | 5g |

¥164.90 | 2023-09-02 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M157970-25G |

10-Methylphenothiazine |

1207-72-3 | >98.0%(GC) | 25g |

¥420.90 | 2023-09-02 | |

| BAI LING WEI Technology Co., Ltd. | 461072-1g |

10-Methyl-10H-phenothiazine |

1207-72-3 | 95% | 1g |

¥ 374 | 2022-04-26 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M27920-1g |

10-Methylphenothiazine |

1207-72-3 | 95% | 1g |

¥27.0 | 2024-07-15 | |

| abcr | AB132492-25 g |

N-Methylphenothiazine, 98%; . |

1207-72-3 | 98% | 25 g |

€194.00 | 2023-07-20 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M844315-1g |

10-Methyl-10H-phenothiazine |

1207-72-3 | 98% | 1g |

¥89.00 | 2022-10-10 | |

| abcr | AB132492-25g |

N-Methylphenothiazine, 98%; . |

1207-72-3 | 98% | 25g |

€202.00 | 2025-02-19 |

10-Methylphenothiazine 関連文献

-

Zhaojun Liu,Erbo Shi,Yu Wan,Najun Li,Dongyun Chen,Qingfeng Xu,Hua Li,Jianmei Lu,Keqin Zhang,Lihua Wang J. Mater. Chem. C 2015 3 2033

-

I. H. Filip,E. Gál,I. Lupan,M. Perde-Schrepler,P. L?nnecke,M. Surducan,L. I. G?in?,E. Hey-Hawkins,L. Silaghi-Dumitrescu Dalton Trans. 2015 44 615

-

Chunhua He,Huipeng Zhou,Na Yang,Niu Niu,Ejaz Hussain,Yongxin Li,Cong Yu New J. Chem. 2018 42 2520

-

Muhammad Nadeem Arshad,Muhammad Khalid,Ghulam shabbir,Mohammad Asad,Abdullah M. Asiri,Maha M. Alotaibi,Ataualpa A. C. Braga,Anish Khan RSC Adv. 2022 12 4209

-

Ayumu Karimata,Shuichi Suzuki,Masatoshi Kozaki,Keiji Okada RSC Adv. 2017 7 56144

1207-72-3 (10-Methylphenothiazine) 関連製品

- 1094-08-2(Ethopropazine hydrochloride)

- 2622-26-6(Pericyazine)

- 613-11-6(10H-Phenothiazine-3,7-diamine,N3,N3,N7,N7-tetramethyl-)

- 58-39-9(Perphenazine)

- 92-84-2(Phenothiazine)

- 60-87-7(dimethyl1-(10H-phenothiazin-10-yl)propan-2-ylamine)

- 7643-08-5(2-Methyl Thiophenothiazine)

- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)

- 80364-88-1(2-Chloro-N-(3,4-Dimethoxyphenyl)MethylPropanamide)

- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)

推奨される供給者

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量